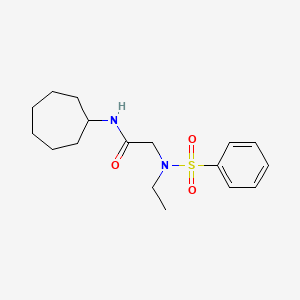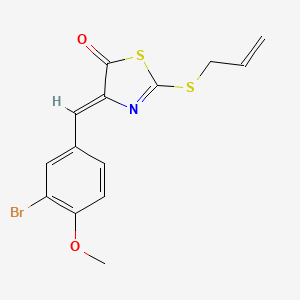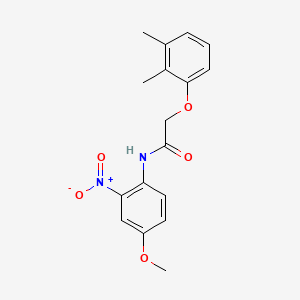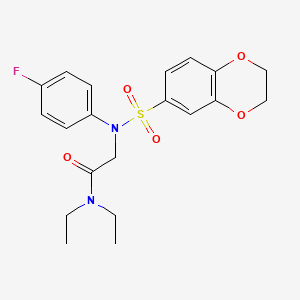![molecular formula C20H23N3O4 B5106630 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide, commonly known as CR845, is a novel kappa opioid receptor agonist that has shown promising results in preclinical studies. It has been developed as a potential treatment for various medical conditions, including chronic pain, pruritus, and inflammatory disorders.
Mecanismo De Acción
CR845 exerts its effects by selectively activating the kappa opioid receptor, which is primarily located in the central and peripheral nervous system. Activation of this receptor leads to the inhibition of pain transmission, the reduction of itch sensation, and the modulation of immune responses. Unlike traditional opioid drugs, which also activate the mu opioid receptor, kappa opioid receptor agonists do not produce the same degree of respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
CR845 has been shown to produce a variety of biochemical and physiological effects in preclinical studies. These include the inhibition of nociceptive signaling, the reduction of inflammation and immune cell activation, the modulation of neurotransmitter release, and the regulation of ion channel activity. Additionally, CR845 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CR845 for lab experiments is its selectivity for the kappa opioid receptor, which allows for the specific study of this receptor's function without the confounding effects of other opioid receptors. Additionally, CR845 has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation of CR845 is its relatively low potency compared to other kappa opioid receptor agonists, which may require higher doses for certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for the research and development of CR845. One area of interest is the potential use of CR845 as a treatment for chronic pain and pruritus in humans. Clinical trials are currently underway to evaluate the safety and efficacy of CR845 in these indications. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory effects of CR845 and to explore its potential use in other inflammatory disorders, such as autoimmune diseases and cancer. Finally, there is a need for the development of more potent and selective kappa opioid receptor agonists, which could lead to the discovery of novel therapeutic agents for a variety of medical conditions.
Métodos De Síntesis
The synthesis of CR845 involves several steps, including the formation of the piperidine ring, the introduction of the isoxazole ring, and the coupling of the benzamide moiety. The process starts with the reaction of 1-cyclopropylcarbonyl-piperidine with sodium hydride, followed by the addition of 4-chloro-3-nitrobenzoic acid. The resulting product is then reduced to the corresponding amine, which is reacted with 3-isoxazolylmethyl chloroformate to form the isoxazole ring. Finally, the benzamide moiety is coupled to the piperidine ring using N,N'-carbonyldiimidazole as the coupling agent.
Aplicaciones Científicas De Investigación
CR845 has been extensively studied in preclinical models of pain, pruritus, and inflammation. In animal studies, it has been shown to have potent analgesic effects without producing the unwanted side effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction. It has also been shown to reduce itching in various pruritic conditions, such as chronic kidney disease, cholestasis, and atopic dermatitis. Additionally, CR845 has demonstrated anti-inflammatory effects in models of acute and chronic inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.
Propiedades
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(1,2-oxazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-19(21-13-16-9-12-26-22-16)14-3-5-17(6-4-14)27-18-7-10-23(11-8-18)20(25)15-1-2-15/h3-6,9,12,15,18H,1-2,7-8,10-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPDBZVRXETRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)



![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
